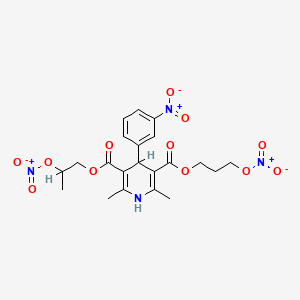

CD-349

描述

属性

CAS 编号 |

88594-08-5 |

|---|---|

分子式 |

C21H24N4O12 |

分子量 |

524.4 g/mol |

IUPAC 名称 |

5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3 |

InChI 键 |

QSTCLWROWBZZLA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CD 349 CD-349 |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Functions of the CD34 Protein: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The CD34 protein, a transmembrane phosphoglycoprotein, is a critical molecule in both hematology and vascular biology. Historically recognized as a robust marker for hematopoietic stem and progenitor cells (HSPCs), its functional significance extends far beyond simple cell surface identification. This technical guide provides an in-depth exploration of the core functions of CD34, with a focus on its roles in cell adhesion, signal transduction, and angiogenesis. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to facilitate a deeper understanding of this pleiotropic protein and to support ongoing research and therapeutic development.

Core Functions of CD34

The CD34 protein is a member of the sialomucin family, characterized by a heavily glycosylated extracellular domain, a single-pass transmembrane region, and a cytoplasmic tail.[1] Its functions are diverse and context-dependent, often dictated by the cellular environment and post-translational modifications.

A Dual-Role Adhesion Molecule

CD34 exhibits a fascinating duality in its adhesive properties, acting as both a facilitator and an inhibitor of cell-cell and cell-matrix interactions.

As an Adhesion Molecule:

-

Hematopoietic Stem Cell Homing: CD34 plays a crucial role in the homing of HSPCs to the bone marrow. It is thought to mediate the attachment of these stem cells to the bone marrow's extracellular matrix or directly to stromal cells. This interaction is critical for the engraftment of HSPCs during bone marrow transplantation.

-

Leukocyte Trafficking: On endothelial cells, particularly in the high endothelial venules (HEVs) of lymph nodes, CD34 functions as a primary ligand for L-selectin (CD62L), a cell adhesion molecule expressed on lymphocytes.[2] This interaction is a key step in the process of lymphocyte extravasation from the blood into lymphoid tissues. The binding kinetics of L-selectin to CD34 are characterized by a rapid on-rate and off-rate, which facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial surface under shear stress.[3][4]

As an Anti-Adhesion Molecule:

-

In certain contexts, the highly glycosylated and negatively charged nature of the CD34 extracellular domain can act as a barrier, preventing cellular adhesion. This "molecular Teflon" effect has been observed to block the adhesion of mast cells, eosinophils, and dendritic cell precursors.[1] This anti-adhesive property may also be important in facilitating the opening of vascular lumina.

A Mediator of Signal Transduction

The cytoplasmic domain of CD34, though short, is critical for its function and serves as a docking site for intracellular signaling molecules, thereby initiating downstream cellular responses.

-

Interaction with CrkL: The adapter protein Crk-like (CrkL) has been shown to associate with the cytoplasmic tail of CD34.[5] This interaction is mediated by the C-terminal SH3 domain of CrkL binding to a proline-rich region in the juxtamembrane portion of the CD34 cytoplasmic domain.[1][6] The formation of the CD34-CrkL complex is believed to be a crucial step in transducing signals that can influence cell adhesion, proliferation, and differentiation.[1] Downstream effectors of the CrkL signaling pathway include the JNK and MAPK pathways, which are involved in a wide range of cellular processes.[7]

-

Phosphorylation by Protein Kinase C (PKC): CD34 is a phosphoprotein, and its phosphorylation state is regulated by Protein Kinase C (PKC).[8] Activation of PKC leads to the hyperphosphorylation of serine residues in the cytoplasmic tail of CD34.[8] This phosphorylation event is thought to play a role in modulating CD34's function in signal transduction during early lymphohematopoiesis.[8] Several PKC isoforms, including classical (α, β) and novel (δ, ε, θ) isoforms, are known to be involved in hematopoietic cell signaling and may play a role in CD34-mediated pathways.[9][10]

A Key Player in Angiogenesis

CD34 is prominently expressed on vascular endothelial cells and endothelial progenitor cells (EPCs), highlighting its significant role in the formation of new blood vessels.[11][12]

-

Marker of Angiogenic Tip Cells: In endothelial cell cultures, CD34 expression is enriched in "tip cells," which are specialized migratory cells at the forefront of sprouting new blood vessels.[13]

-

Contribution of CD34+ Progenitor Cells: Circulating CD34+ cells, which include EPCs, can be recruited to sites of ischemia or injury where they contribute to neovascularization.[12] This can occur through their direct incorporation into the nascent vasculature or through the secretion of pro-angiogenic factors.[12]

Quantitative Data

The expression levels of CD34 and its associated adhesion molecules can vary depending on the cell type and source. The following tables summarize key quantitative data.

| Cell Population | Source | CD34+ Cells (%) | Reference |

| Hematopoietic Stem Cells (HSCs) | Bone Marrow | 1-4% of mononuclear cells | [14] |

| Hematopoietic Stem Cells (HSCs) | Mobilized Peripheral Blood | Variable, can be significantly increased | [14] |

| Hematopoietic Stem Cells (HSCs) | Umbilical Cord Blood | Higher frequency than adult bone marrow | [15] |

| Endothelial Progenitor Cells (EPCs) | Peripheral Blood | Rare, subset of CD34+ cells | [12] |

Table 1: Frequency of CD34+ Cells in Different Tissues.

| Adhesion Molecule | CD34+ Cells from Bone Marrow | CD34+ Cells from Mobilized Peripheral Blood | CD34+ Cells from Cord Blood | Reference |

| L-selectin (CD62L) | Lower Expression | Higher Expression | Lower Expression | [13][16] |

| VLA-4 (α4β1 integrin) | Higher Expression | Lower Expression | N/A | [17] |

| CD18 (β2 integrin) | Higher Expression | Lower Expression | Lower Expression | [13] |

Table 2: Relative Expression of Adhesion Molecules on CD34+ Cells from Different Sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the CD34 protein.

Flow Cytometry for CD34+ Cell Enumeration (ISHAGE Protocol)

This protocol is based on the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines for the accurate and reproducible quantification of CD34+ hematopoietic progenitor cells.

Materials:

-

Whole blood, bone marrow, or apheresis product collected in EDTA or ACD anticoagulant.

-

CD45-FITC/CD34-PE dual-color monoclonal antibody reagent.

-

Isotype control antibody (e.g., IgG1-FITC/IgG1-PE).

-

7-Aminoactinomycin D (7-AAD) for viability staining.

-

Ammonium chloride-based red blood cell (RBC) lysing solution.

-

Sheath fluid for flow cytometer.

-

Flow cytometer with at least 4-color detection capabilities.

Procedure:

-

Sample Preparation:

-

Ensure the white blood cell (WBC) count of the sample is within the linear range of the instrument. If necessary, dilute the sample with phosphate-buffered saline (PBS).

-

Aliquot 100 µL of the cell suspension into two flow cytometry tubes labeled "Test" and "Isotype Control".

-

-

Antibody Staining:

-

To the "Test" tube, add the recommended volume of CD45-FITC/CD34-PE antibody reagent.

-

To the "Isotype Control" tube, add the same volume of the isotype control antibody.

-

Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

-

-

Viability Staining:

-

Add 7-AAD to each tube at the recommended concentration.

-

Incubate for 5-10 minutes at room temperature in the dark.

-

-

RBC Lysis:

-

Add 2 mL of RBC lysing solution to each tube.

-

Vortex immediately and incubate for 10 minutes at room temperature in the dark.

-

Do not centrifuge after lysis (no-wash protocol).

-

-

Flow Cytometric Analysis:

-

Acquire the samples on the flow cytometer. Collect a minimum of 75,000 to 100,000 total events.

-

Gating Strategy:

-

Gate 1 (R1): On a forward scatter (FSC) vs. side scatter (SSC) dot plot, create a gate to include all leucocytes and exclude debris and red blood cell ghosts.

-

Gate 2 (R2): From the events in R1, create a dot plot of SSC vs. CD45-FITC fluorescence. Gate on the population of cells with low SSC and dim to moderate CD45 expression, which is characteristic of hematopoietic progenitors.

-

Gate 3 (R3): From the events in R2, create a dot plot of FSC vs. SSC. Create a refined gate to exclude any remaining debris or aggregates.

-

Gate 4 (R4): From the events in R3, create a dot plot of SSC vs. CD34-PE fluorescence. Create a quadrant gate to identify the CD34-positive population.

-

Gate 5 (R5): From the events in R4, create a histogram or dot plot of 7-AAD fluorescence to exclude non-viable cells.

-

-

-

Data Analysis:

-

Calculate the percentage of viable CD34+ cells within the total viable leucocyte population.

-

The absolute count of CD34+ cells/µL can be determined using a single-platform method with counting beads or a dual-platform method by correlating the percentage with the total WBC count from a hematology analyzer.

-

Immunohistochemistry (IHC) for CD34 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for visualizing CD34 expression in tissue sections, which is particularly useful for assessing microvessel density and identifying certain tumors.

Materials:

-

FFPE tissue sections (4-5 µm thick) on charged slides.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Hydrogen peroxide solution (3%) for blocking endogenous peroxidase.

-

Blocking buffer (e.g., PBS with 5% normal goat serum).

-

Primary antibody: Mouse anti-human CD34 monoclonal antibody (e.g., clone QBEnd/10).

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

-

Hematoxylin (B73222) counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer slides through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).

-

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

-

Rinse with PBS.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CD34 antibody in blocking buffer to the optimal concentration.

-

Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS.

-

Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS.

-

Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Chromogen Development:

-

Apply the DAB substrate-chromogen solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Vitro Angiogenesis (Tube Formation) Assay with CD34+ Cells

This assay assesses the ability of CD34+ endothelial progenitor cells to form capillary-like structures on a basement membrane matrix, providing a functional measure of their angiogenic potential.

Materials:

-

Isolated CD34+ cells (e.g., from cord blood or mobilized peripheral blood).

-

Endothelial cell growth medium (e.g., EGM-2).

-

Basement membrane extract (BME), such as Matrigel®.

-

96-well tissue culture plate.

-

Calcein AM (for fluorescent visualization, optional).

Procedure:

-

Plate Coating:

-

Thaw the BME on ice overnight at 4°C.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Cell Seeding:

-

Resuspend the isolated CD34+ cells in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.

-

Optionally, pre-label the cells with Calcein AM for fluorescent imaging.

-

Carefully add 100 µL of the cell suspension (1-2 x 10^4 cells) to each BME-coated well.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Tube formation can be observed within 4-12 hours.

-

-

Visualization and Quantification:

-

Visualize the formation of capillary-like structures using a phase-contrast microscope.

-

If cells were labeled with Calcein AM, use a fluorescence microscope.

-

Capture images of multiple fields per well.

-

Quantify the extent of tube formation by measuring parameters such as:

-

Total tube length

-

Number of branch points

-

Number of loops

-

-

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key CD34-mediated signaling pathways and experimental workflows.

References

- 1. Three-dimensional structure prediction of the interaction of CD34 with the SH3 domain of Crk-L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Kinetics of L-selectin Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adapter protein CrkL associates with CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Downstream of Crk adaptor signaling pathway: Activation of Jun kinase by v-Crk through the guanine nucleotide exchange protein C3G - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activated protein kinase C directly phosphorylates the CD34 antigen on hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protein kinase C (PKC) family of proteins in cytokine signaling in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Expression of CD34 in endothelial cells, hematopoietic progenitors and nervous cells in fetal and adult mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. CD34+ cells homing: quantitative expression of adhesion molecules and adhesion of CD34+ cells to endothelial cells exposed to shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative expression of adhesion molecules on granulocyte colony-stimulating factor-mobilized peripheral blood, bone marrow, and cord blood CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression of adhesion molecules on CD34+ cells: CD34+ L-selectin+ cells predict a rapid platelet recovery after peripheral blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of CD34 in Hematopoietic Stem Cells: A Technical Guide to a Key Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CD34 is a transmembrane phosphoglycoprotein that has long been a cornerstone in the field of hematology and stem cell biology.[1][2] Primarily recognized as a surface marker for hematopoietic stem and progenitor cells (HSPCs), its expression is fundamental to the identification, isolation, and clinical application of these vital cells.[3][4] While its precise biological function remains a subject of ongoing investigation, CD34 is understood to play a significant role in cell adhesion and signaling, influencing the fate of hematopoietic lineages.[5][6] This technical guide provides a comprehensive overview of CD34 as an HSPC marker, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support research and therapeutic development.

Data Presentation: Quantitative Analysis of CD34+ Hematopoietic Stem Cells

The concentration and characteristics of CD34+ cells vary significantly depending on the tissue source. This quantitative data is crucial for the planning and execution of experiments, as well as for clinical applications such as hematopoietic stem cell transplantation.

Table 1: Abundance of CD34+ Cells in Various Human Tissues

| Tissue Source | Percentage of CD34+ Cells (of total nucleated cells) | Reference |

| Bone Marrow | 1-2% | [7] |

| Umbilical Cord Blood | 1.33 ± 0.21% | [8] |

| Peripheral Blood (unmobilized) | 0.01 - 0.1% | [9] |

| Mobilized Peripheral Blood (Apheresis) | Up to 2% | [10] |

Table 2: Purity and Yield of CD34+ Cell Isolation via Magnetic-Activated Cell Sorting (MACS)

| Parameter | Value | Reference |

| Purity | ||

| Single MACS column | 66% - 87.44 ± 2.4% | [11][12] |

| Two sequential MACS columns | 90% | [12] |

| Recovery/Yield | 39.0 - 74.0% | [6] |

Table 3: Co-expression of Surface Markers on Human Hematopoietic Stem Cell Populations

This table outlines the hierarchical relationship of hematopoietic progenitors based on the expression of CD34 in combination with other key surface markers.

| Cell Population | Phenotype | Percentage of Parent Population | Tissue Source | Reference |

| Hematopoietic Stem Cells (HSCs) | Lin-CD34+CD38-CD90+CD45RA- | 30.3 ± 18.9% of Lin-CD34+CD38- | Bone Marrow | [13][14] |

| Multipotent Progenitors (MPPs) | Lin-CD34+CD38-CD90-CD45RA- | 37.7 ± 14.1% of Lin-CD34+CD38- | Bone Marrow | [13][14] |

| Lymphoid-Primed Multipotent Progenitors (LMPPs) | Lin-CD34+CD38-CD90-CD45RA+ | 24.7 ± 11.8% of Lin-CD34+CD38- | Bone Marrow | [13][14] |

| HSCs | Lin-CD34+CD38-CD90+CD45RA- | 25.2 ± 10.3% of Lin-CD34+CD38- | Cord Blood | [13][14] |

| MPPs | Lin-CD34+CD38-CD90-CD45RA- | 49.8 ± 11.4% of Lin-CD34+CD38- | Cord Blood | [13][14] |

| LMPPs | Lin-CD34+CD38-CD90-CD45RA+ | 18.4 ± 8.4% of Lin-CD34+CD38- | Cord Blood | [13][14] |

| c-kit+ HSCs/PCs | Lin-CD34+CD38-CD90+CD45RA-c-kit+ | ~50% of HSC/PC sub-population | Cord Blood | [15][16] |

| c-kit+ HSCs/PCs | Lin-CD34+CD38-CD90+CD45RA-c-kit+ | ~10% of HSC/PC sub-population | Mobilized Peripheral Blood | [15][16] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible and accurate study of CD34+ hematopoietic stem cells. The following sections provide methodologies for key experimental procedures.

Immunophenotyping of CD34+ Hematopoietic Stem Cells by Flow Cytometry

This protocol is based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines for the enumeration of CD34+ cells.[17][18]

Materials:

-

Whole blood, bone marrow aspirate, or leukapheresis product collected in anticoagulant (e.g., EDTA).

-

Phosphate-buffered saline (PBS).

-

Ficoll-Paque PLUS for mononuclear cell (MNC) isolation.

-

Fluorescently labeled monoclonal antibodies:

-

CD45-FITC

-

CD34-PE

-

Isotype control-PE

-

-

7-Aminoactinomycin D (7-AAD) for viability staining.

-

Lysing solution (e.g., NH4Cl).

-

Counting beads (for single-platform absolute counting).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

If necessary, dilute the sample with PBS to a white blood cell (WBC) concentration of no more than 30 x 10^9 WBC/L.[17]

-

(Optional but recommended) Isolate mononuclear cells (MNCs) by density gradient centrifugation using Ficoll-Paque PLUS.

-

-

Antibody Staining:

-

To a flow cytometry tube, add the appropriate volumes of CD45-FITC and CD34-PE antibodies. In a separate tube for the isotype control, add CD45-FITC and Isotype control-PE.

-

Add 100 µL of the cell suspension to each tube.

-

Vortex gently and incubate for 20 minutes at room temperature in the dark.

-

-

Viability Staining and Lysis:

-

Add 7-AAD to each tube to a final concentration of 1 µg/mL and incubate for 5 minutes in the dark.

-

Add 2 mL of lysing solution and incubate for 10 minutes at room temperature.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

-

Flow Cytometry Analysis:

-

Acquire events on the flow cytometer.

-

Gating Strategy (Sequential):

-

Gate on hematopoietic cells based on forward scatter (FSC) and side scatter (SSC).

-

From the initial gate, create a plot of CD45-FITC vs. SSC to identify the lymphocyte/blast gate (dim CD45, low SSC).

-

From the lymphocyte/blast gate, create a plot of CD34-PE vs. SSC.

-

Gate on the CD34-positive events.

-

Apply a final gate to exclude non-viable (7-AAD positive) cells.

-

-

The percentage of CD34+ cells is determined from the final gated population. For absolute counts, use counting beads according to the manufacturer's instructions.

-

Magnetic-Activated Cell Sorting (MACS) for CD34+ Cell Enrichment

This protocol provides a method for the positive selection of CD34+ cells.

Materials:

-

Mononuclear cell suspension.

-

MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA).

-

FcR Blocking Reagent.

-

CD34 MicroBeads.

-

LS Columns.

-

MACS Separator.

Procedure:

-

Preparation of Cell Suspension:

-

Start with a single-cell suspension of MNCs in MACS buffer.

-

-

Magnetic Labeling:

-

Centrifuge the cell suspension at 300 x g for 10 minutes and aspirate the supernatant.

-

Resuspend the cell pellet in 300 µL of MACS buffer per 10^8 total cells.

-

Add 100 µL of FcR Blocking Reagent and 100 µL of CD34 MicroBeads per 10^8 total cells.[11]

-

Mix well and incubate for 30 minutes at 2-8°C.[11]

-

-

Washing:

-

Add 5-10 mL of MACS buffer and centrifuge at 300 x g for 10 minutes.

-

Aspirate the supernatant completely.

-

Resuspend the cell pellet in 500 µL of MACS buffer.

-

-

Magnetic Separation:

-

Place an LS Column in the magnetic field of a MACS Separator.

-

Prepare the column by rinsing with 3 mL of MACS buffer.

-

Apply the cell suspension onto the column.

-

Collect the flow-through containing the unlabeled (CD34-) cells.

-

Wash the column three times with 3 mL of MACS buffer.

-

-

Elution of CD34+ Cells:

-

Remove the column from the separator and place it on a collection tube.

-

Pipette 5 mL of MACS buffer onto the column.

-

Firmly push the plunger into the column to elute the magnetically labeled CD34+ cells.

-

For higher purity, the eluted fraction can be passed over a second LS column.[12]

-

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

The CFU assay is a functional in vitro assay to quantify and qualify hematopoietic progenitor cells based on their ability to form colonies in semi-solid media.[3][19]

Materials:

-

Isolated CD34+ cells or MNCs.

-

Iscove's MDM (IMDM).

-

Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO).

-

35 mm culture dishes (non-tissue culture treated).

-

100 mm culture dish.

-

Sterile water.

-

3 mL syringe and 16 gauge blunt-end needle.

Procedure:

-

Cell Plating:

-

Thaw the methylcellulose-based medium at room temperature.

-

Prepare a cell suspension in IMDM at the desired concentration.

-

Add the cell suspension to the methylcellulose (B11928114) medium (typically a 1:10 dilution of cells to medium).

-

Vortex the mixture thoroughly.

-

Let the tube stand for 5-10 minutes to allow bubbles to rise.

-

-

Dispensing into Culture Dishes:

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm culture dish.

-

Gently rotate the dish to spread the medium evenly.

-

-

Incubation:

-

Place two replicate 35 mm dishes inside a 100 mm culture dish.

-

Add an uncovered 35 mm dish containing 3-4 mL of sterile water to maintain humidity.

-

Incubate at 37°C in a 5% CO2 humidified incubator for 14-16 days.[19] Avoid disturbing the plates during incubation.

-

-

Colony Scoring:

-

Using an inverted microscope, identify and count the different types of colonies based on their morphology:

-

CFU-GM: Granulocyte, Macrophage.

-

BFU-E: Burst-Forming Unit-Erythroid.

-

CFU-GEMM: Granulocyte, Erythroid, Macrophage, Megakaryocyte.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of CD34+ hematopoietic stem cells.

Caption: CD34-mediated signaling in HSC homing and adhesion.

Caption: A typical experimental workflow for the isolation and analysis of CD34+ HSCs.

Conclusion

CD34 remains an indispensable marker in the study and clinical use of hematopoietic stem cells. Its reliable expression on progenitor populations allows for their effective isolation and characterization, which is critical for advancing our understanding of hematopoiesis and for the development of novel cellular therapies. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a more standardized and informed approach to the investigation of CD34+ hematopoietic stem cells. As research continues to unravel the intricate functions of CD34, its significance as both a marker and a functional molecule in hematopoiesis is certain to expand.

References

- 1. Activated protein kinase C directly phosphorylates the CD34 antigen on hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. akadeum.com [akadeum.com]

- 5. Comparison of purity and enrichment of CD34+ cells from bone marrow, umbilical cord and peripheral blood (primed for apheresis) using five separation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of CD34+ hematopoietic stem cells from human peripheral blood by high-gradient magnetic cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A unique population of CD34+ cells in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Isolation Methods for Human CD34 subsets Using Fluorescent and Magnetic Activated Cell Sorting: an In Vivo Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a Hierarchy of Multipotent Hematopoietic Progenitors in Human Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Further phenotypic characterization of the primitive lineage− CD34+CD38−CD90+CD45RA− hematopoietic stem cell/progenitor cell sub-population isolated from cord blood, mobilized peripheral blood and patients with chronic myelogenous leukemia (Journal Article) | ETDEWEB [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. leukemia-net.org [leukemia-net.org]

- 18. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells in leukapheresis product and bone marrow for clinical transplantation: a comparison of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]

The Dual Role of CD34 in Hematopoiesis and Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of the cell surface glycoprotein (B1211001) CD34 in the critical biological processes of hematopoiesis and angiogenesis. CD34, a well-established marker for hematopoietic stem and progenitor cells (HSPCs) and endothelial progenitor cells (EPCs), is not merely a passive surface antigen but an active participant in cell adhesion, migration, proliferation, and signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to serve as a comprehensive resource for the scientific community.

The Role of CD34 in Hematopoiesis

CD34 is a seminal marker for identifying and isolating HSPCs, the foundational cells of the blood and immune system.[1][2] Its expression is tightly regulated during hematopoietic differentiation, being most prominent on primitive, multipotent progenitors and gradually diminishing as cells commit to specific lineages.[3]

Quantitative Data on CD34+ Hematopoietic Cell Populations

The frequency and characteristics of CD34+ cell populations vary depending on the hematopoietic tissue source. Understanding these quantitative differences is crucial for applications ranging from basic research to clinical transplantation.

| Tissue Source | Mean % of CD34+ Cells (of total mononuclear cells) | Key CD34+ Subpopulations and their Characteristics | Reference(s) |

| Bone Marrow (BM) | 1.7 ± 0.5% | CD34+/CD38- : ~1% of CD34+ cells, enriched for primitive HSCs.[4][5] CD34+/CD33+ : 84.7 ± 18.3%, committed myeloid progenitors.[5] CD34+/CD19+ : 12.3 ± 13.2%, lymphoid progenitors.[5] | [4][5][6] |

| Umbilical Cord Blood (UCB) | 0.1 - 1% | CD34+ (bright) : 14.5 ± 2.5% of total CD34+ cells, a population enriched in primitive progenitors.[7] CD34+/HLA-DR- : ~11%, representing a very early progenitor population.[8] CD34+/CD38- : Higher percentage compared to bone marrow.[9] | [6][7][8][9] |

| Mobilized Peripheral Blood (mPB) | 1.1 ± 0.9% | Contains a heterogeneous population of CD34+ progenitors mobilized from the bone marrow. | [6] |

Table 1: Quantitative Analysis of CD34+ Cell Populations in Human Hematopoietic Tissues. This table summarizes the average percentage of CD34+ cells and highlights key subpopulations within different hematopoietic sources.

The functional capacity of these CD34+ populations is often assessed through colony-forming unit (CFU) assays, which measure the ability of individual progenitor cells to proliferate and differentiate into colonies of mature blood cells. A higher frequency of CD34+ cells generally correlates with a greater number of colony-forming units.[4]

CD34-Mediated Signaling in Hematopoiesis

CD34 is not merely a surface marker but also participates in intracellular signaling that influences cell behavior. Its cytoplasmic domain, though lacking intrinsic enzymatic activity, can interact with adaptor proteins to initiate signaling cascades.

One of the key signaling interactions of CD34 in hematopoietic cells is with the selectin family of adhesion molecules, particularly L-selectin, which is crucial for the homing of HSPCs to the bone marrow.[10][11] The binding of L-selectin on endothelial cells to CD34 on HSPCs is a critical step in the initial tethering and rolling of these cells along the blood vessel wall, facilitating their migration into the bone marrow niche.[12]

Furthermore, cross-linking of CD34 on hematopoietic progenitor cells can induce intracellular signaling through the activation of Src-family kinases, such as Lyn, and the Syk tyrosine kinase.[7][13] This signaling pathway is implicated in mediating cell adhesion and aggregation.

Figure 1: CD34 Signaling in Hematopoiesis. This diagram illustrates the known signaling interactions of CD34 in hematopoietic stem and progenitor cells, including its role in homing and adhesion.

Another important signaling adaptor that interacts with the cytoplasmic tail of CD34 is CRKL.[10] While the direct downstream effectors of the CD34-CRKL interaction are still under investigation, CRKL is known to be involved in various signaling pathways that regulate cell proliferation and differentiation.

The Role of CD34 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathologies, including cancer. CD34 has emerged as a key player in angiogenesis, being expressed on endothelial progenitor cells (EPCs) and a specific subset of endothelial cells known as "tip cells" that lead the sprouting of new vessels.[14]

Quantitative Data on CD34 in Angiogenesis

The expression of CD34 on endothelial cells is dynamic and correlates with their angiogenic potential. Endothelial colony-forming cells (ECFCs), a subtype of EPCs, with higher CD34 expression exhibit enhanced angiogenic capabilities.

| Cell Type | CD34 Expression Level | Angiogenic Function | Reference(s) |

| Endothelial Colony-Forming Cells (ECFCs) | High (CD34+) | Increased tube-forming capacity in 3D matrices. | [15][16] |

| Endothelial Colony-Forming Cells (ECFCs) | Low/Negative (CD34-) | Reduced tube-forming capacity. | [15][16] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | CD34+ subset | Enriched for tip cell markers and migratory genes. | [14] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | CD34- population | Enriched for genes related to proliferation (stalk cells). | [14] |

Table 2: Correlation of CD34 Expression with Angiogenic Potential. This table highlights the relationship between the level of CD34 expression on endothelial progenitor and endothelial cells and their functional angiogenic capacity.

Signaling Pathways in CD34-Mediated Angiogenesis

CD34-positive endothelial tip cells are at the forefront of angiogenic sprouting and are highly responsive to pro-angiogenic signals, most notably Vascular Endothelial Growth Factor (VEGF). The interplay between VEGF and Notch signaling pathways is critical in orchestrating the behavior of tip and stalk cells, the latter of which are responsible for the elongation of the newly forming vessel.

VEGF, upon binding to its receptor (VEGFR2) on tip cells, initiates a signaling cascade that promotes cell migration and filopodia formation. A key downstream effect of VEGF signaling in tip cells is the upregulation of Delta-like ligand 4 (Dll4), a ligand for the Notch receptor. Dll4 on the tip cell then activates Notch signaling in the adjacent "stalk" cells. This lateral inhibition mechanism suppresses the tip cell phenotype in the stalk cells, promoting their proliferation and ensuring the proper formation of a stable vascular sprout.

Figure 2: VEGF and Notch Signaling in Angiogenesis. This diagram depicts the signaling cascade initiated by VEGF in CD34+ tip cells and the subsequent Notch-mediated lateral inhibition in adjacent stalk cells.

Experimental Protocols

Isolation of CD34+ Cells from Human Bone Marrow

This protocol outlines a common method for the positive selection of CD34+ cells from bone marrow mononuclear cells (MNCs) using immunomagnetic beads.

-

Preparation of Bone Marrow Mononuclear Cells:

-

Dilute the bone marrow aspirate 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted bone marrow over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the buffy coat layer containing the MNCs.

-

Wash the MNCs twice with PBS containing 2% fetal bovine serum (FBS).

-

-

Immunomagnetic Labeling:

-

Resuspend the MNCs in a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

-

Add CD34 microbeads to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15-30 minutes at 4°C.

-

Wash the cells to remove unbound microbeads.

-

-

Magnetic Separation:

-

Resuspend the labeled cells in buffer.

-

Place the cell suspension in a magnetic separation column that is placed in a strong magnetic field.

-

The magnetically labeled CD34+ cells will be retained in the column.

-

Wash the column with buffer to remove unlabeled cells.

-

-

Elution of CD34+ Cells:

-

Remove the column from the magnetic field.

-

Add buffer to the column and flush out the retained CD34+ cells using a plunger.

-

The collected cells are the enriched CD34+ fraction.

-

Figure 3: Workflow for CD34+ Cell Isolation. A schematic representation of the key steps involved in the immunomagnetic isolation of CD34+ cells from bone marrow.

Hematopoietic Colony-Forming Unit (CFU) Assay

This assay is the gold standard for assessing the functional capacity of hematopoietic progenitors.

-

Cell Preparation:

-

Prepare a single-cell suspension of hematopoietic cells (e.g., bone marrow MNCs or purified CD34+ cells).

-

Determine the cell concentration and viability.

-

-

Plating:

-

Mix the cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF) to support the growth and differentiation of various hematopoietic lineages.

-

Dispense the cell-medium mixture into culture dishes.

-

-

Incubation:

-

Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.

-

-

Colony Scoring:

-

Using an inverted microscope, identify and count the different types of colonies based on their morphology:

-

CFU-GM: Granulocyte, macrophage colonies.

-

BFU-E: Burst-forming unit-erythroid colonies.

-

CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies (multipotent).

-

-

Figure 4: Hematopoietic CFU Assay Workflow. This diagram outlines the main steps of the colony-forming unit assay to assess hematopoietic progenitor function.

In Vitro Tube Formation Assay

This assay is widely used to evaluate the angiogenic potential of endothelial cells.

-

Preparation of Extracellular Matrix:

-

Thaw a basement membrane extract (e.g., Matrigel) on ice.

-

Coat the wells of a culture plate with the basement membrane extract and allow it to solidify at 37°C.

-

-

Cell Seeding:

-

Prepare a single-cell suspension of endothelial cells (e.g., HUVECs or EPCs).

-

Seed the cells onto the solidified matrix.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

-

-

Analysis:

-

Observe the formation of capillary-like structures (tubes) using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

-

Figure 5: In Vitro Tube Formation Assay Workflow. This diagram illustrates the procedure for assessing the angiogenic potential of endothelial cells.

Conclusion

CD34 is a molecule of profound importance in both the hematopoietic and vascular systems. Its utility as a cell surface marker for isolating stem and progenitor cells is well-established, and ongoing research continues to unravel its complex roles in cell signaling, adhesion, and migration. A thorough understanding of the quantitative aspects of CD34 expression, its intricate signaling networks, and the experimental methodologies to study its function is paramount for advancing research in regenerative medicine, hematology, and oncology. This technical guide provides a foundational resource to aid researchers and drug development professionals in their pursuit of novel therapeutic strategies targeting CD34 and its associated pathways.

References

- 1. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current practices and prospects for standardization of the hematopoietic colony-forming unit assay: a report by the cellular therapy team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Phenotypic analysis of CD34 subpopulations in normal human bone marrow and its application for the detection of minimal residual disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of CD34-positive cells and subpopulations in human umbilical cord blood and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A common signaling pathway via Syk and Lyn tyrosine kinases generated from capping of the sialomucins CD34 and CD43 in immature hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human umbilical cord blood: immunophenotypic heterogeneity of CD34+ hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. haematologica.org [haematologica.org]

- 10. ashpublications.org [ashpublications.org]

- 11. Not just a marker: CD34 on human hematopoietic stem/progenitor cells dominates vascular selectin binding along with CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. CD34 marks angiogenic tip cells in human vascular endothelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD34 expression modulates tube-forming capacity and barrier properties of peripheral blood-derived endothelial colony-forming cells (ECFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CD34 expression modulates tube-forming capacity and barrier properties of peripheral blood-derived endothelial colony-forming cells (ECFCs) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the CD34 Antigen: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the CD34 antigen, a pivotal cell surface glycoprotein. We will delve into its discovery, biochemical characteristics, its role as a key hematopoietic stem cell marker, and the experimental protocols that have been fundamental to its study.

Discovery and History

The CD34 antigen was first identified in 1984 by Dr. Curt Civin and his colleagues.[1][2] Their work involved creating monoclonal antibodies against the human myeloid leukemia cell line KG-1a.[3] One particular antibody, named My10, recognized a cell surface antigen predominantly expressed on hematopoietic progenitor cells.[3][4] This antigen was subsequently designated CD34, following the Cluster of Differentiation (CD) nomenclature system used for classifying cell surface markers.[5]

Initially, CD34 was believed to be exclusively expressed on hematopoietic stem and progenitor cells (HSPCs), making it an invaluable tool for their isolation and enrichment for bone marrow transplantation.[5][6][7] This discovery revolutionized the field of hematopoietic stem cell transplantation.[7] Over the last few decades, further research has revealed that CD34 is also expressed on various non-hematopoietic cells, including vascular endothelial cells, endothelial progenitor cells, certain fibroblasts, muscle satellite cells, and some cancer stem cells.[1][6][8][9] This broader expression pattern suggests that CD34's functions extend beyond hematopoiesis.

Biochemical and Structural Characteristics

CD34 is a type I single-pass transmembrane phosphoglycoprotein.[5][10][11] It belongs to the sialomucin family, characterized by extensive glycosylation.[5][9][12] The protein's structure consists of three main domains: a heavily glycosylated extracellular domain, a single transmembrane helix, and a cytoplasmic tail.[1][8] The cytoplasmic domain contains sites for phosphorylation by protein kinase C and is essential for signaling related to cell adhesion.[10][13]

The extensive O- and N-linked glycosylation and sialylation of the extracellular domain contribute significantly to the protein's molecular weight and function.[1][9] While the predicted molecular mass of the protein backbone is approximately 40 kDa, the mature, glycosylated form has a much larger apparent molecular weight of 105-120 kDa on SDS-PAGE.[1][8][9][10]

| Property | Value | Reference |

| Gene Name | CD34 molecule | [13] |

| Chromosomal Location | 1q32.2 | [13][14] |

| Protein Type | Type I transmembrane phosphoglycoprotein | [10][11] |

| Family | Sialomucin | [5][12] |

| Amino Acid Length | 385 (Human) | [13][14] |

| Predicted MW (Protein Core) | ~40 kDa | [10] |

| Apparent MW (Glycosylated) | 105-120 kDa | [1][8] |

| Expression on Bone Marrow Mononuclear Cells | ~1-3% | [15][16][17] |

Function: More Than Just a Marker

While renowned as a marker for HSPCs, CD34 is an active participant in several cellular processes, primarily cell adhesion and migration.[5][6][8]

Cell Adhesion and Anti-Adhesion

CD34's role in adhesion is complex and context-dependent.[8]

-

Adhesion: It can mediate the attachment of stem cells to the bone marrow's extracellular matrix or directly to stromal cells.[5][6][14] This is crucial for the homing of HSPCs. A key interaction is the binding of CD34 to L-selectin (CD62L), a cell adhesion molecule on leukocytes, which is important for lymphocyte entry into lymph nodes.[1][5][6] Specifically, a glycoform of CD34 on high endothelial venules (HEVs) acts as a ligand for L-selectin.[18][19] This binding is dependent on specific carbohydrate modifications, such as sulfated sialyl Lewis x.[20] CD34 can also bind to E-selectin and P-selectin, which are expressed on marrow endothelial cells and are crucial for HSPC migration.[21][22]

-

Anti-Adhesion: Paradoxically, CD34 can also inhibit cell adhesion.[12] Its large, heavily negatively charged extracellular domain can act as a barrier, preventing other adhesion molecules from interacting, a phenomenon described as a molecular "Teflon".[5] This anti-adhesive property may facilitate the detachment and mobilization of stem cells from their niche.[12]

Signal Transduction

The cytoplasmic tail of CD34, though short, is critical for signal transduction.[10]

-

Adhesion Signaling: Engagement of the CD34 antigen can trigger intracellular signaling that leads to cellular adhesion. This signaling is dependent on the cytoplasmic domain.[10]

-

CrkL Association: The adapter protein CrkL (or CRKL) has been shown to bind to the cytoplasmic tail of CD34, suggesting a role in signal transduction pathways that may regulate cell adhesion and migration.[1][6]

-

Lyn and Syk Kinases: Crosslinking of CD34 on hematopoietic cells can activate a signaling pathway involving the tyrosine kinases Lyn and Syk, leading to homotypic cell adhesion.[23]

Flow Cytometric Enumeration of CD34+ Cells (ISHAGE Protocol)

This protocol is the gold standard for quantifying CD34+ hematopoietic progenitor cells in samples like peripheral blood, bone marrow, or apheresis products. [15][24][25] Principle: Cells are stained with fluorescently-labeled antibodies against CD34 and the pan-leukocyte marker CD45. A viability dye is also included to exclude dead cells. A sequential gating strategy is used to identify viable CD34+ cells that have characteristic low side scatter (SSC) and dim CD45 expression. [24] Methodology:

-

Sample Preparation:

-

Collect blood or bone marrow in an appropriate anticoagulant (e.g., EDTA). Analyze within 24 hours. [15] * Ensure the white blood cell (WBC) count is below 30 x 10^9/L. If necessary, dilute with a suitable medium like HBSS. [15] * Aliquot 100 µL of the whole blood/cell suspension into a flow cytometry tube.

-

-

Antibody Staining:

-

Add a pre-titered cocktail of fluorescently-conjugated antibodies:

-

CD45 (e.g., FITC)

-

CD34 (e.g., PE)

-

Viability Dye (e.g., 7-AAD)

-

Isotype controls in a separate tube.

-

-

Vortex gently and incubate for 20 minutes at room temperature, protected from light. [24]

-

-

Red Blood Cell (RBC) Lysis:

-

Add 2 mL of a commercial RBC lysis buffer.

-

Incubate for 10 minutes at room temperature, protected from light. [24]Do not centrifuge.

-

-

Data Acquisition:

-

Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events) to ensure statistical significance for the rare CD34+ population.

-

The gating strategy must be sequential as outlined in the diagram below.

-

-

Data Analysis (Sequential Gating):

-

Gate 1 (R1): Create a plot of SSC vs FSC. Gate on the total leukocyte population, excluding debris and residual RBCs.

-

Gate 2 (R2): From R1, create a plot of SSC vs CD45. Gate on all CD45+ events.

-

Gate 3 (R3): From R2, create a new plot of SSC vs CD45. Gate on the population with low SSC and dim CD45 expression, which is characteristic of hematopoietic progenitor cells.

-

Gate 4 (R4): From R3, create a plot of SSC vs CD34. The CD34-positive cells within this gate are the final population to be quantified.

-

Exclude non-viable (7-AAD positive) cells from the final analysis.

-

Conclusion

From its discovery as a specific marker for hematopoietic progenitors to its current recognition as a multi-functional adhesion molecule involved in various cellular processes, the CD34 antigen has remained a central focus of research. Its role in cell trafficking, adhesion, and signaling continues to be an active area of investigation. The standardized protocols for its identification and isolation have been instrumental in advancing clinical applications, particularly in stem cell transplantation and regenerative medicine. As research progresses, a deeper understanding of CD34's complex biology will undoubtedly unlock new therapeutic opportunities.

References

- 1. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. Generation and Characterization of Anti-CD34 Monoclonal Antibodies that React with Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD34 - Wikipedia [en.wikipedia.org]

- 6. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CD34 antigen: structure, biology, and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trailbio.com [trailbio.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. ashpublications.org [ashpublications.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Regulation of cell shape and adhesion by CD34 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. sinobiological.com [sinobiological.com]

- 15. leukemia-net.org [leukemia-net.org]

- 16. Human CD34+ hematopoietic stem cell hierarchy: how far are we with its delineation at the most primitive level? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. ovid.com [ovid.com]

- 19. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. ashpublications.org [ashpublications.org]

- 23. A common signaling pathway via Syk and Lyn tyrosine kinases generated from capping of the sialomucins CD34 and CD43 in immature hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. usp.org [usp.org]

- 25. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Expression of CD34 in Non-Hematopoietic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD34, a transmembrane phosphoglycoprotein, has long been established as a cardinal marker for hematopoietic stem and progenitor cells, playing a crucial role in their clinical enumeration and isolation for transplantation. However, a growing body of evidence has unveiled its expression in a diverse array of non-hematopoietic cell lineages, challenging the conventional understanding of its function and distribution. This technical guide provides an in-depth exploration of CD34 expression in non-hematopoietic cells, summarizing quantitative data, detailing experimental protocols for its detection, and elucidating its involvement in key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of CD34 in tissue homeostasis, regeneration, and pathology.

Data Presentation: Quantitative Expression of CD34 in Non-Hematopoietic Tissues and Tumors

The expression of CD34 in non-hematopoietic cells is not merely a qualitative phenomenon but exhibits significant quantitative variations across different cell types and pathological conditions. This section presents a summary of reported quantitative data on CD34 expression, primarily focusing on its prevalence in various tumors of non-hematopoietic origin. These data are critical for diagnostic and prognostic applications, as well as for understanding the cellular composition of these tissues.

| Tumor Type | Number of Cases Analyzed | Percentage of CD34-Positive Cases | Reference |

| Gastrointestinal Stromal Tumor (GIST) | |||

| 57 | 81% | [1] | |

| 23 | 83% | [2] | |

| 118 | 72% | [3] | |

| Gastric GISTs | N/A | ~80% | |

| Intestinal GISTs | N/A | ~50% | |

| Benign GIST | 23 | 91.3% (focal/multifocal dominant) | [4] |

| Malignant GIST | 23 | 91.3% (diffuse dominant) | [4] |

| Dermatofibrosarcoma Protuberans (DFSP) | |||

| 24 | 92% | [5] | |

| 57 | 93% | [6] | |

| 15 | 93.3% (diffuse) | [7] | |

| DFSP with Fibrosarcomatous areas (DFSP portion) | 7 | 100% | [8] |

| DFSP with Fibrosarcomatous areas (FS portion) | 7 | 14% (focal) | [8] |

| Solitary Fibrous Tumor (SFT) | |||

| 22 | 100% | [9] | |

| 14 | 78.6% | [10] | |

| 19 | 78.9% | [11] | |

| 53 | 88.7% | [12] | |

| 10 | 100% | [13] |

Note: The percentages can vary based on the specific antibody clone, detection method, and scoring criteria used in each study.

Experimental Protocols

Accurate detection and quantification of CD34 expression are paramount for both research and clinical applications. This section provides detailed methodologies for the two most common techniques employed: immunohistochemistry (IHC) for tissue analysis and flow cytometry for single-cell analysis.

Immunohistochemistry (IHC) for CD34 Detection in Paraffin-Embedded Tissues

This protocol is a general guideline for the immunohistochemical staining of CD34 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

Reagents:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 9.0)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

-

Primary Antibody: Anti-CD34 antibody (e.g., clone QBEnd/10)

-

Biotinylated Secondary Antibody (e.g., goat anti-mouse IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (2 changes, 3 minutes each).

-

Immerse in 70% ethanol (2 changes, 3 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a water bath, steamer, or pressure cooker (e.g., 95-100°C for 20-40 minutes).

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer.

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CD34 antibody in blocking buffer to its optimal concentration.

-

Incubate slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

-

Chromogen Development:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with DAB solution until the desired brown color intensity is reached (monitor under a microscope).

-

Immerse slides in deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Flow Cytometry for CD34+ Stromal Cell Analysis

This protocol outlines a general procedure for the identification and quantification of CD34-expressing cells within a single-cell suspension, for example, from digested tissue.

Reagents:

-

Cell suspension from tissue digestion

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc Block (to prevent non-specific antibody binding to Fc receptors)

-

Fluorochrome-conjugated Anti-CD34 antibody (e.g., CD34-PE)

-

Fluorochrome-conjugated isotype control antibody

-

Viability dye (e.g., 7-AAD or DAPI)

-

(Optional) Other antibodies for multi-color analysis (e.g., CD45, CD31 to exclude hematopoietic and mature endothelial cells)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from the tissue of interest using enzymatic and mechanical dissociation.

-

Filter the cell suspension through a 40-70 µm cell strainer to remove clumps.

-

Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1x10^6 cells/100 µL.

-

-

Fc Receptor Blocking:

-

Incubate the cells with Fc Block for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Add the fluorochrome-conjugated anti-CD34 antibody and any other desired antibodies to the cell suspension.

-

Add the corresponding isotype control antibody to a separate tube as a negative control.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Resuspend the cell pellet in 300-500 µL of staining buffer.

-

-

Viability Staining:

-

Add a viability dye (e.g., 7-AAD) to the cells 5-10 minutes before analysis to exclude dead cells.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

Gate on the viable cell population based on the viability dye staining.

-

(Optional) Gate out hematopoietic (CD45+) and mature endothelial (CD31+) cells.

-

Analyze the expression of CD34 on the remaining stromal cell population, using the isotype control to set the negative gate.

-

Signaling Pathways and Experimental Workflows

The function of CD34 in non-hematopoietic cells is an active area of research. It is implicated in modulating cell adhesion, migration, proliferation, and differentiation. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows related to CD34.

CD34-Mediated Signaling in Non-Hematopoietic Cells

While the complete signaling cascade initiated by CD34 is not fully elucidated, several key pathways have been implicated in its function in non-hematopoietic cells.

Caption: Overview of potential CD34-related signaling pathways in non-hematopoietic cells.

TGF-β Signaling and its Influence on CD34 Expression

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can regulate CD34 expression and the differentiation of progenitor cells.

Caption: TGF-β signaling pathway leading to increased CD34 expression.[14][15]

Experimental Workflow for Immunohistochemical Analysis

The following diagram outlines the key steps in performing immunohistochemistry to detect CD34 in tissue samples.

Caption: Standard workflow for CD34 immunohistochemistry.

Conclusion

The expression of CD34 extends far beyond the hematopoietic system, marking a variety of progenitor and stromal cells in diverse tissues. Its quantitative assessment is a valuable tool in the diagnosis and classification of several mesenchymal tumors. While the precise signaling mechanisms governed by CD34 in these non-hematopoietic contexts are still being unraveled, emerging evidence points to its involvement in fundamental cellular processes such as adhesion, migration, and differentiation, likely through pathways involving PKC, PI3K/Akt, and MAPK. Further research into the intricate signaling networks of CD34 in non-hematopoietic cells will undoubtedly provide novel insights into tissue regeneration, tumorigenesis, and may unveil new therapeutic targets for a range of diseases. This guide serves as a foundational resource to aid in these future investigations.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. CD34 expression by gastrointestinal tract stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD34 marks angiogenic tip cells in human vascular endothelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD34 Antigen Expression in Gastrointestinal Stromal Tumors. [jpatholtm.org]

- 5. pathnsitu.com [pathnsitu.com]

- 6. Atypical PKC-ζ regulates SDF-1–mediated migration and development of human CD34+ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of CD34 and D2-40 in the Differentiation of Dermatofibroma and Dermatofibrosarcoma Protuberans - Turkish Journal of Pathology [turkjpath.org]

- 8. CD34 positivity in fibrosarcomas which arise in dermatofibrosarcoma protuberans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Expression of CD34 by solitary fibrous tumors of the pleura, mediastinum, and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD-34 and keratin expression distinguishes solitary fibrous tumor (fibrous mesothelioma) of pleura from desmoplastic mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunohistochemical detection of STAT6, CD34, CD99 and BCL-2 for diagnosing solitary fibrous tumors/hemangiopericytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pathological analysis and immunohistochemical study of ten solitary fibrous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of transforming growth factor β–mediated cell-cycle modulation in primary human CD34+ progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transforming growth factor-beta1 transcriptionally activates CD34 and prevents induced differentiation of TF-1 cells in the absence of any cell-cycle effects [pubmed.ncbi.nlm.nih.gov]

The CD34 Glycoprotein: A Comprehensive Technical Guide to its Structure and Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and isoforms of the CD34 glycoprotein (B1211001), a key cell surface marker and adhesion molecule. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving hematopoietic stem and progenitor cells, endothelial cells, and various areas of cancer research and regenerative medicine.

Introduction to CD34

The CD34 antigen is a transmembrane phosphoglycoprotein belonging to the sialomucin family of cell surface molecules.[1] First identified on hematopoietic stem and progenitor cells (HSPCs), it has become an indispensable marker for their identification and isolation.[2][3] Beyond its role as a marker, CD34 is actively involved in cell adhesion, signal transduction, and the regulation of cell proliferation and differentiation.[4][5] Its expression is not limited to the hematopoietic system; it is also found on various other cell types, including endothelial cells, mesenchymal stromal cells, and some cancer stem cells, highlighting its broad importance in cellular biology.[4]

Molecular Structure of the CD34 Glycoprotein

The CD34 protein is a type I transmembrane protein characterized by a heavily glycosylated extracellular domain, a single-pass transmembrane helix, and a cytoplasmic tail.[6][7] The extensive post-translational modifications contribute significantly to its apparent molecular weight, which is substantially higher than its predicted protein backbone mass.[8]

Protein Domains

The canonical full-length human CD34 protein consists of 385 amino acids and is organized into several distinct domains:[3][6]

-

Extracellular Domain: This large, heavily glycosylated region is rich in serine, threonine, and proline residues, characteristic of mucins.[8] It can be further subdivided into:

-

N-terminal Mucin-like Domain: This region is extensively O-glycosylated and sialylated, contributing to the molecule's net negative charge and its role in cell adhesion and repulsion.[6][9]

-

Globular Domain: A cysteine-rich domain that likely plays a role in the structural integrity of the extracellular portion.[6]

-

Juxtamembrane Stalk Region: A stretch of amino acids connecting the globular domain to the transmembrane helix.[8]

-

-

Transmembrane Domain: A single hydrophobic alpha-helix that anchors the protein within the cell membrane.[6]

-

Cytoplasmic Domain: The intracellular portion of the protein, which contains consensus sites for phosphorylation by protein kinase C (PKC) and other kinases, suggesting its involvement in intracellular signaling cascades.[10][11]

Post-Translational Modifications

CD34 undergoes extensive post-translational modifications, primarily glycosylation, which are critical for its function.

-

Glycosylation: The extracellular domain is heavily decorated with both N-linked and O-linked glycans.[6] These carbohydrate structures are often capped with sialic acid, contributing to the protein's sialomucin nature.[9] The specific glycoforms of CD34 can vary depending on the cell type and its differentiation state, which in turn influences its binding properties to ligands such as L-selectin.[4]

-

Phosphorylation: The cytoplasmic tail of CD34 contains serine, threonine, and tyrosine residues that can be phosphorylated.[10] This reversible modification is a key mechanism for regulating protein function and initiating intracellular signaling pathways.[10]

Isoforms of CD34

Alternative splicing of the CD34 pre-mRNA results in the expression of at least two distinct protein isoforms: a full-length form and a truncated form.[3][12]

-

Full-Length CD34 (CD34-F): This is the canonical isoform and contains the complete cytoplasmic domain.[3][12]

-

Truncated CD34 (CD34-T): This isoform has a shorter cytoplasmic tail due to a premature stop codon introduced by alternative splicing.[3][12] This truncated tail lacks some of the phosphorylation sites present in the full-length version.[13]

The ratio of full-length to truncated CD34 can change with cell differentiation, suggesting distinct functional roles for each isoform.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the human CD34 glycoprotein and its isoforms.

| Parameter | Full-Length CD34 (Isoform 1) | Truncated CD34 (Isoform 2) | Reference(s) |

| Amino Acid Length | 385 | 328 | [11] |

| Predicted Molecular Weight (Protein Backbone) | ~40.7 kDa | Not explicitly stated, but lower than full-length | [3][11] |

| Apparent Molecular Weight (Glycosylated) | 90-120 kDa | Not explicitly stated, but likely also glycosylated | [8][14] |

Table 1: Quantitative Characteristics of Human CD34 Isoforms

| Domain | Approximate Amino Acid Position (in Full-Length Isoform) | Key Features | Reference(s) |

| Signal Peptide | 1-31 | Cleaved in the mature protein | |

| Extracellular Domain | 32-311 | Heavily glycosylated, contains L-selectin binding sites | [2][6] |

| Transmembrane Domain | 312-333 | Single-pass alpha-helix | [2] |

| Cytoplasmic Domain | 334-385 | Contains phosphorylation sites and CrkL binding region | [10] |

Table 2: Domain Organization of the Full-Length Human CD34 Glycoprotein

Functional Differences Between CD34 Isoforms

The primary functional distinction between the full-length and truncated isoforms of CD34 lies in the signaling capacity of their cytoplasmic domains. Studies have shown that the full-length isoform, but not the truncated form, can inhibit the terminal differentiation of hematopoietic cells.[5][12] This suggests that the cytoplasmic tail of the full-length CD34 is crucial for transmitting signals that maintain a progenitor cell state.[12]

Key Signaling Pathways

CD34 is involved in crucial signaling pathways that regulate cell adhesion and intracellular responses.

L-selectin Binding and Cell Adhesion

On endothelial cells, specific glycoforms of CD34 serve as ligands for L-selectin, a cell adhesion molecule expressed on leukocytes.[4][15] This interaction is a critical step in the process of leukocyte rolling and extravasation from the bloodstream into tissues, particularly at sites of inflammation and in lymph nodes.[15] The binding is dependent on the presence of specific sulfated and sialylated carbohydrate structures, such as 6-sulfo sialyl Lewis X, on the O- and N-glycans of CD34.[4]

Caption: L-selectin on leukocytes binds to specific glycans on endothelial CD34.

CrkL-Mediated Intracellular Signaling

The cytoplasmic domain of CD34 interacts with the adaptor protein Crk-like (CrkL). This interaction is dependent on a membrane-proximal region of the CD34 tail and is thought to link CD34 to intracellular signaling cascades that can influence cell adhesion, proliferation, and differentiation. CrkL, through its SH2 and SH3 domains, can recruit other signaling molecules, potentially activating pathways such as the Ras-MAPK pathway.

Caption: The cytoplasmic tail of CD34 interacts with the adaptor protein CrkL.

Experimental Protocols

Detailed characterization of CD34 structure and isoforms relies on a combination of immunological and biochemical techniques. Below are generalized protocols for key experiments. Note: These are representative protocols and may require optimization for specific cell types and experimental conditions.

Western Blotting for CD34 Detection

Western blotting is used to identify the presence and apparent molecular weight of CD34 isoforms in cell lysates.

-

Sample Preparation:

-

Lyse CD34-expressing cells (e.g., hematopoietic progenitor cells, endothelial cells) in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size on a polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CD34 (e.g., mouse anti-human CD34) at an optimized dilution overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-